molecular formula C11H20O2 B092160 Gamma-undecalactone CAS No. 104-67-6

Gamma-undecalactone

Número de catálogo B092160
Número CAS: 104-67-6
Peso molecular: 184.27 g/mol
Clave InChI: PHXATPHONSXBIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Gamma-Decanolactone: Behavioral and Genotoxic Effects

Gamma-decanolactone is a monoterpene compound with notable effects on the central nervous system (CNS) in animal models. A study focusing on its psychopharmacological evaluation in mice demonstrated that gamma-decanolactone exhibits a dose-dependent impact on CNS activities, including hypnotic, anticonvulsant, and hypothermic effects . The research aimed to assess the behavioral parameters of gamma-decanolactone using plus-maze, open field, and forced swim tests at doses of 0.1 and 0.3 g/kg. The higher dose of 0.3 g/kg was found to decrease the number of crossings and rearings in mice, indicating a reduction in locomotor activity. However, there were no significant differences in the latency to start locomotion among the groups in the open field test. Furthermore, the same higher dose led to an increase in exploratory activity and induced DNA damage in brain tissue, as evidenced by the comet assay. This suggests potential nonassociative learning impairment and genotoxic effects on the CNS. Interestingly, gamma-decanolactone did not exhibit any anxiolytic or antidepressant activity, as it did not alter behavior in the plus-maze and forced swim tests .

Asymmetric Synthesis of Gamma-Lactones

The asymmetric synthesis of gamma-lactones is of significant interest due to their presence in natural products and their use as synthetic intermediates. A novel method for the efficient and enantioselective synthesis of trans-3,4-dialkyl-gamma-lactones has been developed . This synthesis involves a copper-catalyzed three-component coupling of a chiral amine, an aldehyde, and an alkyne, followed by an acyl-Claisen rearrangement and iodolactonization. The resulting chiral gamma-lactones are not only enantiomerically pure but also serve as versatile intermediates for further chemical synthesis. These compounds are important structural units in various natural products and modified nucleosides, highlighting the significance of this synthetic route .

Aplicaciones Científicas De Investigación

Separación del medio de biotransformación

La gamma-decalactona (GDL) es un compuesto de fragancia que se obtiene en el proceso de β-oxidación del ácido ricinoleico, que se deriva de la hidrólisis del aceite de ricino . El método biotecnológico de la síntesis de esta lactona se ha mejorado durante más de dos décadas . La separación de GDL del medio en el que se sintetizó la lactona por Yarrowia lipolytica a partir del aceite de ricino se ha estudiado . Se comparó la efectividad de la extracción líquido-líquido, la hidrodestilación y la adsorción en los materiales porosos (zeolita, vermiculita y resina Amberlite XAD-4) .

Producción de fragancias

GDL tiene una fragancia característica de melocotón y se usa en la producción de confitería, pasteles, obleas, chicles y bebidas granuladas y en polvo . La síntesis biotecnológica de GDL ha sido de gran interés en las últimas dos décadas .

Método de síntesis mejorado

La producción de GDL por Yarrowia lipolytica se basa principalmente en la biotransformación del ácido ricinoleico, derivado de los triglicéridos del aceite de ricino . La principal dificultad en este proceso es la multitud de factores que determinan la tasa de crecimiento de los microorganismos y, por lo tanto, afectan la eficiencia de la síntesis de lactonas . Se determinó la influencia de tres factores: la concentración de sustrato, la intensidad de mezcla del medio y su pH, utilizando el método de diseño sólido de Taguchi .

Saborizante de alimentos

GDL es un constituyente de sabor volátil que se encuentra en el helado bajo en grasa <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.9

Safety and Hazards

Gamma-undecalactone may cause skin and serious eye irritation . It may also cause respiratory irritation . It is generally recognized as safe (GRAS) as a food additive by the US Food and Drug Administration .

Direcciones Futuras

The current mode of production of lactones needs to change. Lactones are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids. The latter approach is preferred but still needs to use more sustainable substrates . Therefore, it is urgent to identify and engineer microorganisms with the rare ability to biosynthesize lactones from carbohydrates or renewable lipids .

Propiedades

IUPAC Name

5-heptyloxolan-2-one
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InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXATPHONSXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID4034287
Record name 5-Heptyldihydro-2(3H)-furanone
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Molecular Weight

184.27 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1], colourless to slightly yellow liquid with a fruity, peach-like odour
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Solubility

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name gamma-Undecalactone
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Density

0.942-0.945
Record name gamma-Undecalactone
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CAS RN

104-67-6
Record name γ-Undecalactone
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Record name 2(3H)-Furanone, 5-heptyldihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the presence of fat mimetics in food products impact the perception of Gamma-undecalactone's flavor?

A2: Yes, research indicates that fat mimetics can influence the sensory perception of this compound. In a study investigating ice cream, this compound was perceived more strongly in low-fat ice cream compared to full-fat ice cream. [] The type of fat mimetic used also played a role, with Simplesse more effectively replicating the flavor profile of full-fat ice cream compared to Litesse. []

Q2: Has this compound been investigated for its potential antimicrobial properties?

A3: Yes, research suggests that this compound exhibits antimicrobial activity. In a study examining alpha-methylene-gamma-lactones, including this compound, it was found to inhibit the growth of various bacteria and fungi. [] The study noted that the antimicrobial effect tended to increase with the number of carbons in the side chain. []

Q3: Are there any known connections between age and the ability to perceive the flavor of this compound?

A4: Studies suggest a decline in both taste and odor discrimination abilities with age, potentially impacting the perception of this compound. One study found that elderly subjects had a significantly lower ability to discriminate odor mixtures containing this compound compared to younger subjects. [] This suggests that age-related changes in olfactory function could influence the perception of this aroma compound. []

Q4: What is the role of this compound in the dairy industry?

A5: this compound is a naturally occurring compound in milk fat and contributes to the characteristic flavor of butter. [] It has a relatively low taste threshold in butteroil (0.95 ppm), meaning it can be perceived at low concentrations. [] This makes it a valuable flavor compound in dairy products, and it is often used to enhance the flavor of butter, margarine, and other fat-based food products. []

Q5: How can this compound be produced synthetically?

A6: One method for the preparation of optically active this compound involves enzymatic resolution of racemic this compound. This method utilizes lipase, an enzyme that selectively catalyzes the hydrolysis reaction. [] Factors such as temperature, pH, and lipase concentration can influence the efficiency of this process. []

Q6: Have there been studies on the precursor to this compound in milk fat?

A7: Yes, research has explored the precursor to this compound in fresh milk fat. One study identified a polar glyceride fraction in milk fat that contained this precursor. [] Hydrolysis of this fraction resulted in the production of saturated delta lactones, including this compound. [] This finding provided insights into the formation of this aroma compound in dairy products. []

Q7: Can this compound be used to study the human olfactory system?

A8: Yes, this compound has been used in studies investigating human olfactory responses. One study used functional magnetic resonance imaging (fMRI) to examine brain activity in response to this compound and another odorant. [] The study demonstrated that fMRI, combined with subjective odor evaluation, can be a valuable tool for studying how the brain processes odor information. []

Q8: Is there a link between autonomic nervous system responses and the perception of this compound?

A9: Research suggests a connection between autonomic nervous system responses and the subjective perception of this compound. One study examined heart rate variability, peripheral arterial stiffness, and subjective odor evaluation in response to this compound. [] The study found a positive correlation between physiological measurements like heart rate and arterial stiffness and the perceived pleasantness of the odor. [] This suggests that autonomic nervous system responses could serve as objective measures of subjective odor perception. []

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